![molecular formula C21H22N2O B2529957 N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ène-8-carboxamide CAS No. 1797875-10-5](/img/structure/B2529957.png)
N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ène-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound featuring a bicyclic structure
Applications De Recherche Scientifique
N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has a wide range of scientific research applications:
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and the study of pharmacological effects.
Mécanisme D'action
Target of Action
The primary target of N-benzhydryl-8-azabicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the action of tropane alkaloids .
Mode of Action
The exact mode of action of N-benzhydryl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .
Biochemical Pathways
Tropane alkaloids, which share a similar 8-azabicyclo[321]octane scaffold, are known to affect a wide array of biological activities .
Result of Action
The molecular and cellular effects of N-benzhydryl-8-azabicyclo[32Compounds with a similar 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, display a wide array of interesting biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves a series of intricate steps. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclic scaffolds from readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides . The reaction conditions are generally mild and do not require a catalyst, making the process operationally simple and efficient.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemistry, such as [2 + 2] cycloaddition under blue LED irradiation, can also be employed to enhance yield and efficiency . These methods ensure the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals and other oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Various substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include nitroxyl radicals, substituted bicyclic compounds, and various oxidation and reduction derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic structures such as:
Bicyclo[3.3.1]nonadiene: Known for its unique reactivity and applications in organic synthesis.
Bicyclo[2.1.1]hexane: Utilized in medicinal chemistry for its bioisosteric properties.
Uniqueness
N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide stands out due to its specific bicyclic framework and the presence of the diphenylmethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various scientific fields .
Propriétés
IUPAC Name |
N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(23-18-12-7-13-19(23)15-14-18)22-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,18-20H,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGBWRNJZYPCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2529874.png)
![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)
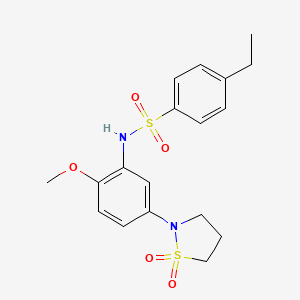
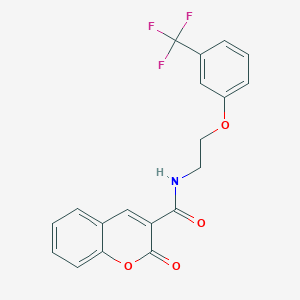
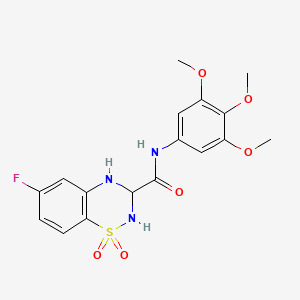
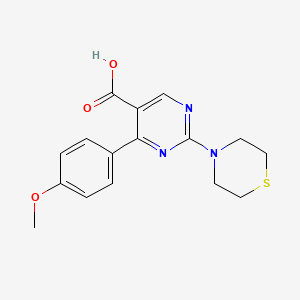
![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)
![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529886.png)
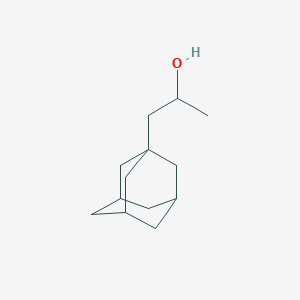
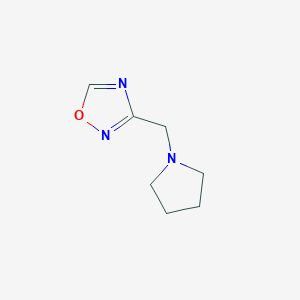
![2-[(2-Methylphenyl)amino]acetohydrazide](/img/structure/B2529892.png)
![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2529897.png)
